molecular formula C28H43N7O4 B1194041 Valyl-leucyl-arginine-4-methoxy-2-naphthylamide CAS No. 81523-92-4

Valyl-leucyl-arginine-4-methoxy-2-naphthylamide

Cat. No.: B1194041
CAS No.: 81523-92-4
M. Wt: 541.7 g/mol
InChI Key: JKMOFAXEUDEHQL-WPFOTENUSA-N
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Description

The compound Valyl-leucyl-arginine-4-methoxy-2-naphthylamide is a complex organic molecule with potential applications in various scientific fields. This compound features multiple functional groups, including amino, amide, and methoxy groups, which contribute to its unique chemical properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Valyl-leucyl-arginine-4-methoxy-2-naphthylamide typically involves multi-step organic synthesis. The process begins with the preparation of the individual amino acid derivatives, followed by their sequential coupling using peptide bond formation techniques. Common reagents used in these reactions include coupling agents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole).

Industrial Production Methods

Industrial production of this compound may involve automated peptide synthesizers, which allow for the efficient and scalable synthesis of peptides and peptide-like molecules. These synthesizers use solid-phase peptide synthesis (SPPS) techniques, where the growing peptide chain is anchored to a solid resin, allowing for easy purification and handling.

Chemical Reactions Analysis

Types of Reactions

This compound can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form a hydroxyl group.

    Reduction: The amide bonds can be reduced to amines under specific conditions.

    Substitution: The amino groups can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.

    Reduction: Lithium aluminum hydride (LiAlH4) or borane (BH3) are common reducing agents.

    Substitution: Nucleophiles such as alkyl halides or acyl chlorides can be used in substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methoxy group can yield a hydroxyl derivative, while reduction of the amide bonds can produce primary amines.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules

Biology

In biological research, this compound can serve as a model peptide for studying protein-protein interactions, enzyme-substrate binding, and other biochemical processes. Its amino acid sequence can be modified to investigate the effects of specific residues on biological activity.

Medicine

In medicine, this compound has potential applications as a therapeutic agent. Its structure can be optimized to enhance its binding affinity to specific molecular targets, making it a candidate for drug development. Additionally, it can be used in the design of peptide-based vaccines and diagnostic tools.

Industry

In the industrial sector, this compound can be utilized in the development of new materials with specific properties, such as improved stability, solubility, or bioavailability. It can also be used in the production of specialty chemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of Valyl-leucyl-arginine-4-methoxy-2-naphthylamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s amino acid residues can form hydrogen bonds, hydrophobic interactions, and electrostatic interactions with these targets, leading to changes in their activity or function. The exact pathways involved depend on the specific biological context and the nature of the target molecules.

Comparison with Similar Compounds

Similar Compounds

  • **Valyl-leucyl-arginine-4-methoxy-2-naphthylamide
  • **this compound

Uniqueness

The uniqueness of this compound lies in its specific amino acid sequence and the presence of functional groups that confer distinct chemical and biological properties. Compared to other similar compounds, it may exhibit different reactivity, binding affinity, and biological activity, making it a valuable tool for research and development in various fields.

Properties

CAS No.

81523-92-4

Molecular Formula

C28H43N7O4

Molecular Weight

541.7 g/mol

IUPAC Name

(2S)-2-[[(2R)-2-amino-3-methylbutanoyl]amino]-N-[(2S)-5-(diaminomethylideneamino)-2-[(4-methoxynaphthalen-2-yl)amino]pentanoyl]-4-methylpentanamide

InChI

InChI=1S/C28H43N7O4/c1-16(2)13-22(34-27(38)24(29)17(3)4)26(37)35-25(36)21(11-8-12-32-28(30)31)33-19-14-18-9-6-7-10-20(18)23(15-19)39-5/h6-7,9-10,14-17,21-22,24,33H,8,11-13,29H2,1-5H3,(H,34,38)(H4,30,31,32)(H,35,36,37)/t21-,22-,24+/m0/s1

InChI Key

JKMOFAXEUDEHQL-WPFOTENUSA-N

Isomeric SMILES

CC(C)C[C@@H](C(=O)NC(=O)[C@H](CCCN=C(N)N)NC1=CC2=CC=CC=C2C(=C1)OC)NC(=O)[C@@H](C(C)C)N

SMILES

CC(C)CC(C(=O)NC(=O)C(CCCN=C(N)N)NC1=CC2=CC=CC=C2C(=C1)OC)NC(=O)C(C(C)C)N

Canonical SMILES

CC(C)CC(C(=O)NC(=O)C(CCCN=C(N)N)NC1=CC2=CC=CC=C2C(=C1)OC)NC(=O)C(C(C)C)N

Pictograms

Health Hazard

Synonyms

Val-Leu-Arg-4-MNA
valyl-leucyl-arginine-4-methoxy-2-naphthylamide

Origin of Product

United States

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